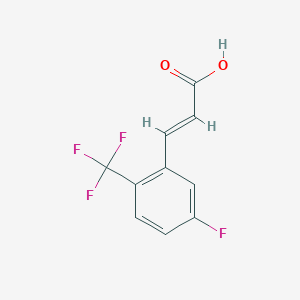

5-Fluoro-2-(trifluoromethyl)cinnamic acid

Overview

Description

5-Fluoro-2-(trifluoromethyl)cinnamic acid is a compound that is part of a broader class of cinnamic acids, which are known for their diverse applications in the field of organic chemistry and medicinal research. Cinnamic acids and their derivatives have been studied for their potential use in various industries, including pharmaceuticals, due to their structural significance and biological activities .

Synthesis Analysis

The synthesis of compounds related to this compound has been explored through various methods. For instance, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize 5-fluoro-dihydroindolizines, which involves dual C-F bond cleavage in a trifluoromethyl group . Another approach includes the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, providing a safe and convenient access to various trifluoromethylated alkenes . Additionally, the deoxofluorination of cinnamic acids with sulfur tetrafluoride has been employed to create trifluoromethyl-substituted aromatic compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a cinnamic acid backbone. The presence of fluorine atoms significantly affects the chemical properties of the molecule, such as its reactivity and stability. For example, the fluorine atoms in the trifluoromethyl group can participate in various chemical reactions, including nucleophilic aromatic substitution .

Chemical Reactions Analysis

The chemical reactivity of fluorinated cinnamic acids is influenced by the presence of fluorine atoms. The fluorine atoms can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation. Moreover, the trifluoromethyl group can undergo various transformations, such as decarboxylative trifluoromethylation, which allows for the synthesis of diverse trifluoromethylated alkenes . The reactivity of the fluorine atoms also enables the formation of different ring structures through cyclization reactions, as demonstrated by the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the fluorine atoms in its structure. The electronegativity of fluorine imparts a high degree of polarity to the molecule, which can affect its solubility and interaction with biological systems. The metabolic stability of carbon-fluorine bonds suggests that fluorinated cinnamic acids may have unique pharmacokinetic properties, as seen in the study of fluorinated fatty acids for myocardial imaging . The presence of fluorine can also alter the physicochemical properties of the fatty acid, affecting its uptake by the myocardium .

Scientific Research Applications

Synthesis of Fluorinated Compounds

5-Fluoro-2-(trifluoromethyl)cinnamic acid serves as a precursor for the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds are crucial as starting materials in preparing novel fluorinated amino acids, anilines, and aliphatic amines, which are foundational building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Methodologies for Trifluoromethylation

Research has demonstrated methodologies for the decarboxylative trifluoromethylation of cinnamic acids, providing safe and convenient access to various trifluoromethylated (E)-alkenes with high selectivity (Shang et al., 2015). Such methodologies are instrumental in advancing the synthesis of complex organic molecules featuring the trifluoromethyl group, a functional group of increasing importance in pharmaceuticals and agrochemicals.

Photodimerization Reactions

The kinetics of photodimerization reactions of derivatives of trans-cinnamic acid, including fluorinated variants, have been studied to understand their reaction mechanisms and efficiency. These findings have implications for the design of photoresponsive materials and the development of novel synthetic strategies in organic chemistry (Jenkins et al., 2006).

Exploring Structural Landscapes

Research into the structural landscape of β-cinnamic acid through fluorosubstitution has revealed the role of geometrical and chemical factors in determining structure types. This exploration, aided by computational crystal structure prediction, provides valuable insights into the solid-state chemistry of fluorinated compounds (Chakraborty & Desiraju, 2018).

Enzyme-Catalyzed Reactions

This compound and its derivatives find applications in enzyme-catalyzed reactions, contributing to the biosynthesis of fluoroacetate and fluorothreonine. These reactions are of particular interest in the development of new therapeutics based on enzyme inhibition (Reddy, 2015).

Antineoplastic Research

Some studies have evaluated the antineoplastic actions of cinnamic acid dimers, including fluorinated versions, in breast cancer cells. These studies suggest potential avenues for developing novel antineoplastic compounds that are synthesized using economical methods (Hunke et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTHHQOWFLXKQU-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420684 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231291-18-2 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

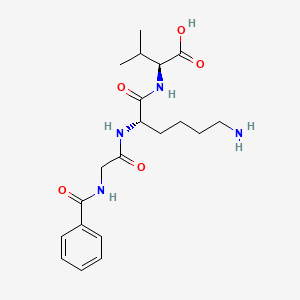

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

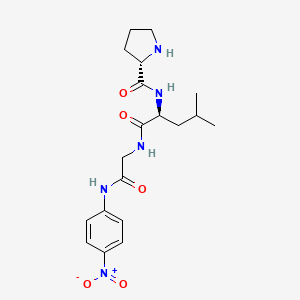

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)